Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

enantioselective synthesis chiral building block statin intermediate

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 404958-08-3) is a chiral ester building block featuring a single stereocenter at the C5 position with the (R) configuration. It is primarily sourced as a research chemical and impurity reference standard for the statin drug rosuvastatin, where its presence as a process-related impurity must be controlled, and as a dedicated chiral reagent for the total synthesis of the polyketide antibiotic (–)-callystatin A.

Molecular Formula C10H17ClO4
Molecular Weight 236.69 g/mol
CAS No. 404958-08-3
Cat. No. B052922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate
CAS404958-08-3
Synonyms(5R)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC10H17ClO4
Molecular Weight236.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)CC(CCl)O
InChIInChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1
InChIKeyWLRFCPQXWBDLRG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Guide: Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 404958-08-3) – A Key Chiral Intermediate for Stereospecific Syntheses


Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 404958-08-3) is a chiral ester building block featuring a single stereocenter at the C5 position with the (R) configuration. It is primarily sourced as a research chemical and impurity reference standard for the statin drug rosuvastatin, where its presence as a process-related impurity must be controlled, and as a dedicated chiral reagent for the total synthesis of the polyketide antibiotic (–)-callystatin A . Its structure—containing a tert-butyl ester, a ketone, a hydroxyl group, and a terminal chloro substituent—makes it a versatile late-stage intermediate for stereoselective reductions and subsequent chain elongations.

Why Generic Substitution of tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate Fails: The Critical Role of (R)-Stereochemistry in Downstream Utility


In-class compounds such as the (S)-enantiomer (CAS 154026-92-3) or the racemic mixture (CAS 319924-73-7) cannot be used interchangeably. The target compound's single (R)-stereocenter at the C5 position dictates the stereochemical outcome of subsequent transformations. For example, enzymatic carbonyl reductases used to construct the (3R,5S)-dihydroxyhexanoate side chain of statins are known to exhibit excellent activity toward the (S)-enantiomer, but the (R)-enantiomer is required for the divergent synthesis of the (3R,5R)-stereoisomer or for routes toward natural products like callystatin A [1]. Furthermore, in a pharmaceutical quality control context, the (R)-enantiomer serves as a specific impurity marker (Rosuvastatin Impurity 112), distinct from the (S)-antipode (Impurity 76/83), making accurate identification by a separate CAS number and optical rotation essential for regulatory compliance .

Quantitative Differentiation Guide: Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate vs. Closest Analogs


Stereochemical Purity: Biocatalytic Access to the (R)-Enantiomer with Defined Enantiomeric Excess

Baker's yeast reduction of tert-butyl 6-chloro-3,5-dioxohexanoate in a biphasic system produces the target (R)-alcohol with an enantiomeric excess (ee) of 90–94% . In contrast, the (S)-enantiomer can be obtained with significantly higher selectivity (>99.5% ee) using engineered alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) . This demonstrates a known, quantifiable difference in chiral purity accessible through common lab-scale methods, meaning a procurement choice must be driven by whether a user requires the typical 90–94% ee of the (R)-form for a divergent synthesis or the >99.5% ee of the (S)-form for statin side-chain production.

enantioselective synthesis chiral building block statin intermediate

Critical Role in Callystatin A Total Synthesis: An Application Unavailable to the (S)-Enantiomer

The total synthesis of (–)-callystatin A, a cytotoxic polyketide antibiotic from the leptomycin family, employs tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate as a dedicated chiral reagent [1]. The absolute (R)-configuration at the C5 position is essential to install the correct stereochemistry found in the natural product. No total synthesis route has been reported using the (S)-enantiomer for this target; the (S)-enantiomer is instead directed toward statin side-chain fragments [2]. This constitutes a definitive, application-specific differentiation: procuring the (R)-enantiomer is a prerequisite for research groups executing or validating the published total synthesis of callystatin A.

total synthesis polyketide antibiotic callystatin A

Regulatory Distinction as a Rosuvastatin Impurity: A Different Marker from the (S)-Antipode

In the context of rosuvastatin calcium quality control, the target compound is classified as Rosuvastatin Impurity 112 , while the (S)-enantiomer (CAS 154026-92-3) is designated as Impurity 21, 76, or 83 depending on the pharmacopoeia . The separate CAS numbers and impurity nomenclature indicate that these two stereoisomers are quantified independently in HPLC methods and have different acceptance limits. For analytical method development, method validation, or quality control release testing, a laboratory must procure the exact (R)-isomer reference standard rather than an in-class alternative to ensure accurate retention-time identification and quantitative accuracy.

pharmaceutical impurity reference standard rosuvastatin

Validated Application Scenarios for Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 404958-08-3)


Scale-Up of the (–)-Callystatin A Total Synthesis: Securing the Dedicated (R)-Chiral Fragment

Researchers executing the published convergent total synthesis of (–)-callystatin A must source the (R)-configured building block to install the correct stereogenic center. The successful 15-step synthesis, achieving a 2.3% overall yield, relies on this intermediate's specific configuration. Procuring the (S)-enantiomer or the racemate would epimerize the final product and invalidate the synthetic route. High-purity lots (e.g., ≥95% or ≥98% as offered by specialty suppliers) are required to avoid introducing diastereomeric impurities that would complicate late-stage purification of this cytotoxic natural product.

Regulatory-Ready Quality Control of Rosuvastatin: Impurity 112 Reference Standard Procurement

Analytical laboratories supporting rosuvastatin manufacturers or ANDA filers need to quantify Impurity 112 (tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate) separately from other process impurities . The correct (R)-stereoisomer standard must be procured with a Certificate of Analysis (CoA) detailing chromatographic purity and water content. Using the (S)-enantiomer or the racemic mixture as a substitute would cause a retention-time mismatch in regulatory HPLC methods, risking non-compliance with ICH Q7 and rejection of documentation by bodies like the US FDA.

Chemoenzymatic Studies on Divergent Stereoselectivity: A Building Block for (3R,5R)-Dihydroxyhexanoate

The landmark biocatalytic study by Wolberg, Hummel, and Müller demonstrated that all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate could be accessed from the corresponding ketone. The (R)-5-hydroxy-3-oxo precursor is specifically required to synthesize the (3R,5R)-dihydroxy isomer, which is not the direct building block for statins but is of interest for structure-activity relationship (SAR) studies. Investigators exploring the full stereochemical space of HMG-CoA reductase inhibitor side chains must therefore specifically order the (R)-hydroxy-ketone, not the more commercially abundant (S)-enantiomer.

Method Development for Chiral Purity Analysis of Statin Intermediates

For process analytical chemistry groups developing in-process chiral HPLC or SFC methods, the (R)-enantiomer (CAS 404958-08-3) serves as a system-suitability marker to demonstrate baseline separation between the (R)- and (S)-forms of the mono-hydroxy-ketone intermediate . This specific compound allows the establishment of a relative retention time (RRT) for the undesired (R)-enantiomer that may form as a by-product during the asymmetric reduction of the prochiral dioxohexanoate. Without this authentic standard, method validation for enantiomeric purity cannot be completed.

Quote Request

Request a Quote for Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.